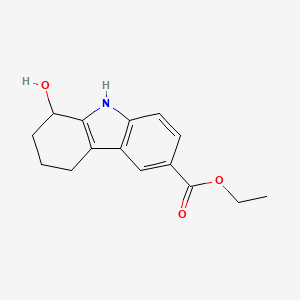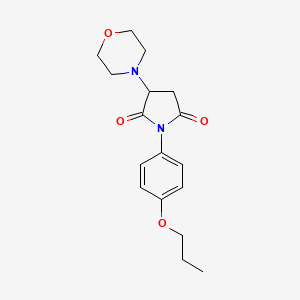
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as MPDPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPDPH has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to selectively bind to copper(II) ions, making it a useful tool for the detection of copper in biological samples.
Another area of research involves the use of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione as a building block for the synthesis of new compounds with potential therapeutic applications. For example, 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione derivatives have been synthesized and tested for their anti-cancer activity. These compounds have shown promising results in vitro, and further studies are underway to evaluate their potential in vivo.
Mecanismo De Acción
The mechanism of action of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione with copper(II) ions results in a change in the fluorescence properties of the compound, which can be used to detect the presence of copper in biological samples.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have low toxicity in vitro, making it a promising candidate for further studies in vivo. However, its biochemical and physiological effects are not well understood, and further studies are needed to evaluate its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is its selectivity for copper(II) ions, which makes it a useful tool for the detection of copper in biological samples. However, its limitations include its low solubility in water and its potential for non-specific binding to other metal ions.
Direcciones Futuras
For research on 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione include the synthesis of new derivatives with improved properties, such as increased solubility and selectivity for specific metal ions. Further studies are also needed to evaluate the safety and efficacy of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione and its derivatives in vivo, as well as their potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxybenzaldehyde with 4-morpholinobutan-1-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydride and 2,5-pyrrolidinedione to obtain 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. The purity of the compound can be improved through recrystallization or column chromatography.
Propiedades
IUPAC Name |
3-morpholin-4-yl-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-9-23-14-5-3-13(4-6-14)19-16(20)12-15(17(19)21)18-7-10-22-11-8-18/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVPWAKQBPUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)
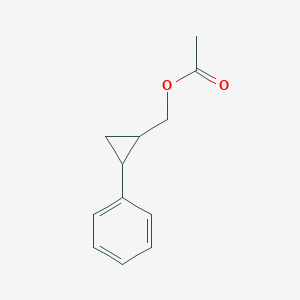

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4969957.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)

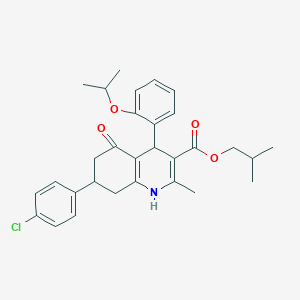
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)
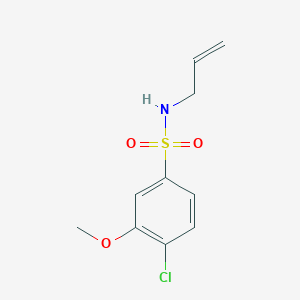
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)
